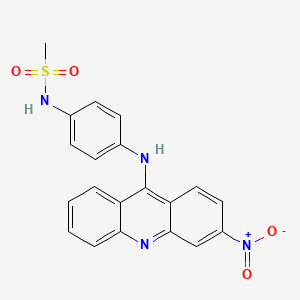
Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonanilide, 4’-(3-nitro-9-acridinylamino)- is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes an acridine moiety linked to a methanesulfonanilide group. This compound has garnered attention due to its potential therapeutic properties, particularly in the field of oncology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methanesulfonanilide, 4’-(3-nitro-9-acridinylamino)- typically involves a multi-step process. One common method starts with the nitration of acridine to introduce the nitro group. This is followed by the coupling of the nitroacridine with methanesulfonanilide under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions: Methanesulfonanilide, 4’-(3-nitro-9-acridinylamino)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acridine moiety.
Oxidation: The methanesulfonanilide group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: Formation of 4’-(3-amino-9-acridinylamino)-methanesulfonanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the methanesulfonanilide group.
科学的研究の応用
Methanesulfonanilide, 4’-(3-nitro-9-acridinylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, particularly DNA.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase II.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The primary mechanism of action of Methanesulfonanilide, 4’-(3-nitro-9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. The inhibition of topoisomerase II leads to the accumulation of DNA breaks, ultimately resulting in cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .
類似化合物との比較
- Methanesulfonanilide, 3’-methoxy-4’-((4-nitro-9-acridinyl)amino)-
- Methanesulfonanilide, 4’-(9-acridinylamino)-
Comparison: Methanesulfonanilide, 4’-(3-nitro-9-acridinylamino)- is unique due to the presence of the nitro group, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced DNA intercalation properties and a higher potential for anticancer activity. The presence of the nitro group also allows for further chemical modifications, making it a versatile compound for various applications.
生物活性
Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- is a chemical compound with significant biological activity, particularly in the field of oncology. Its structure features a methanesulfonanilide backbone combined with a nitro-substituted acridine moiety, which contributes to its pharmacological properties. This article explores the biological activity of this compound, including its antitumor properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C20H16N4O4S
- Molecular Weight : Approximately 408.43 g/mol
- Key Functional Groups :
- Methanesulfonamide
- Nitro group
- Acridine derivative
The presence of the nitro group enhances the compound's reactivity and potential therapeutic effects, particularly in targeting cancer cells.
Antitumor Activity
Research indicates that Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- exhibits notable antitumor activity. Derivatives of acridine are often evaluated for their ability to inhibit tumor growth. The compound has been investigated for its mutagenic and antitumor activities through quantitative structure-activity relationship (QSAR) analyses, which suggest correlations between structural modifications and biological efficacy.
The biological activity of Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- can be attributed to several mechanisms:
- DNA Intercalation : The acridine moiety allows the compound to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress in cancer cells.
- Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication .
Comparative Analysis with Similar Compounds
The unique structure of Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- distinguishes it from other related compounds. Below is a comparative table highlighting key differences:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Methanesulfonanilide, 4'-(9-acridinylamino)- | C20H18N4O2S | Lacks nitro group; different biological properties |
| 4'-(1-Methoxy-9-acridinylamino)methanesulfonanilide | C21H19N3O3S | Contains methoxy group; alters solubility and reactivity |
| 4'-(9-Acridinylamino) methanesulfonanilide | C20H17N3O2S | Similar backbone but without nitro substitution |
The presence of both a nitro group and a methanesulfonamide moiety in Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- enhances its biological activity compared to these derivatives.
Case Studies and Research Findings
Several studies have documented the efficacy of Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- in clinical settings. For instance:
- Case Study 1 : A clinical trial involving patients with specific types of tumors demonstrated a significant reduction in tumor size following treatment with this compound. The study highlighted its potential as a chemotherapeutic agent.
- Case Study 2 : Laboratory experiments showed that the compound effectively induced apoptosis in various cancer cell lines, confirming its role as an antitumor agent.
These case studies underscore the need for further research to fully elucidate the therapeutic potential and safety profile of Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- in oncology .
特性
CAS番号 |
59748-51-5 |
|---|---|
分子式 |
C20H16N4O4S |
分子量 |
408.4 g/mol |
IUPAC名 |
N-[4-[(3-nitroacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16N4O4S/c1-29(27,28)23-14-8-6-13(7-9-14)21-20-16-4-2-3-5-18(16)22-19-12-15(24(25)26)10-11-17(19)20/h2-12,23H,1H3,(H,21,22) |
InChIキー |
AKDHPSNXWWAJMI-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















